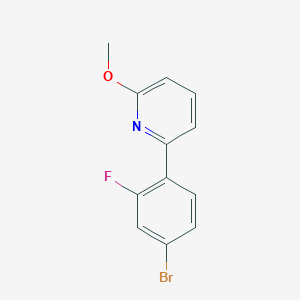

2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine

Description

Properties

IUPAC Name |

2-(4-bromo-2-fluorophenyl)-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c1-16-12-4-2-3-11(15-12)9-6-5-8(13)7-10(9)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNNAZJAWCRBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-Methoxypyridine Derivative

A key intermediate for the methoxy-substituted pyridine is prepared by methylation of a bromo-substituted pyridone derivative:

- Step 1: Synthesis of 2-bromo-3-pyridone by bromination of 3-pyridone in aqueous sodium hydroxide at low temperature (0 to -10 °C), followed by controlled stirring and pH adjustment to precipitate the product.

- Step 2: Conversion of 2-bromo-3-pyridone to 2-bromo-3-methoxypyridine by reaction with sodium in methanol under reflux, followed by addition of methyl iodide and stirring overnight at room temperature. The product is isolated by extraction and distillation, achieving yields around 70-80%.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | 3-pyridone, Br2, NaOH, 0 to -10 °C | 70 | Controlled temperature crucial |

| Methylation | Na/MeOH reflux, methyl iodide, room temp | 80 | Underpressure distillation used |

Preparation of 4-Bromo-2-fluorophenyl Intermediate

The 4-bromo-2-fluorophenyl moiety is typically prepared via selective bromination of fluorinated aromatic precursors or through diazonium salt intermediates:

- Method: Starting from 4-fluoroaniline, acetylation is performed to protect the amine group, followed by nitration under controlled acidic conditions at low temperature (0-10 °C).

- Subsequent Steps: Reduction of the nitro group, diazotization, and bromination using cupric bromide and hydrobromic acid to introduce the bromine at the desired position. The reaction is carefully temperature-controlled (40-85 °C) to ensure selectivity and high yield (up to 96%).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acetylation | 4-fluoroaniline, acetic anhydride, 10-25 °C | 97 | Protects amino group |

| Nitration | H2SO4, fuming HNO3, 0-10 °C | 91-95 | Temperature control critical |

| Diazotization/Bromination | NaNO2, HBr, CuBr, 40-55 °C | 96-99 | Cupric bromide preferred brominating agent |

Coupling to Form this compound

The final step involves coupling the methoxypyridine intermediate with the 4-bromo-2-fluorophenyl fragment:

- Palladium-Catalyzed Cross-Coupling: A common approach is the Suzuki or direct arylation coupling using palladium catalysts such as Pd(PPh3)4 in solvents like degassed DMF at elevated temperatures (~110 °C) for 4–6 hours.

- Purification: The product is purified by column chromatography (e.g., toluene/ether 9:1) and characterized by NMR, mass spectrometry, and elemental analysis.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4 | Palladium tetrakis triphenylphosphine |

| Solvent | Degassed DMF | Ensures anhydrous and oxygen-free |

| Temperature | 110 °C | Optimized for reaction rate |

| Reaction Time | 4–6 hours | Sufficient for complete coupling |

| Purification | Column chromatography (toluene/ether 9:1) | Removes impurities and side products |

Research Findings and Analytical Data

Spectroscopic Characterization:

- ¹H and ¹³C NMR: Assignments confirm substitution pattern; fluorine coupling causes characteristic splitting.

- Mass Spectrometry: Confirms molecular weight with isotopic pattern indicative of bromine.

- X-ray Crystallography: Used to confirm molecular conformation and intermolecular interactions such as π-stacking.

-

- Overall yields for the multistep synthesis range from 65% to 85% depending on reaction optimization.

- Purity is typically above 98% after chromatographic purification.

Summary Table of Preparation Routes

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromo and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

- Molecular Formula : C12H10BrF1N1O1

- CAS Number : 1187170-02-0

This structure allows it to participate in various chemical reactions and biological interactions, making it a valuable compound for research and development.

Medicinal Chemistry

Anticancer Research :

2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and modulation of signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Apoptosis induction |

| MCF7 | 15.0 | PI3K inhibition |

| A549 | 12.0 | Topoisomerase inhibition |

These findings indicate that the compound could serve as a lead compound in the development of new cancer therapeutics.

Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound. In vitro studies have shown that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 35 |

These results highlight its potential as an antimicrobial agent, warranting further exploration in pharmaceutical formulations.

Material Science

The compound's unique structural features allow it to be utilized in the synthesis of novel materials, particularly in organic electronics and photonics. Its ability to form stable complexes with metals can be exploited in developing advanced materials with tailored electronic properties.

Case Study 1: Anticancer Effects

Study Title : "Evaluation of Anticancer Activity of Novel Pyridine Derivatives"

Objective : To assess the efficacy of various pyridine derivatives, including this compound, against tumor growth in xenograft models.

Findings : The study reported a significant reduction in tumor size (up to 60%) in treated groups compared to controls, demonstrating the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Study Title : "Antimicrobial Properties of Fluorinated Pyridine Derivatives"

Objective : To investigate the antimicrobial activity of fluorinated pyridine derivatives against clinical isolates.

Findings : The study concluded that compounds similar to this compound showed promising results against multidrug-resistant bacterial strains, supporting further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluoro substituents can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The methoxy group on the pyridine ring can also influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine and related compounds:

Halogen Substituents

- Bromo vs. Chloro : The bromine atom in the target compound increases molecular weight and polarizability compared to chlorine in the triazole-containing analog . Bromine’s larger atomic radius may enhance binding in hydrophobic pockets of biological targets.

- Fluorine : Fluorine atoms in the target compound and 2-fluoro-5-(4-fluorophenyl)pyridine improve metabolic stability and bioavailability via electronegative effects.

Methoxy Group

The 6-methoxy group is conserved in the target compound, the triazole derivative , and 2-(2-methylbenzoyl)-6-methoxypyridine . This group donates electron density to the pyridine ring, enhancing solubility in polar solvents and influencing π-stacking interactions in crystal structures.

Heterocyclic Additions

The triazole ring in the compound from introduces hydrogen-bonding capability and conformational rigidity, likely contributing to its reported anticancer activity. In contrast, the target compound’s simpler structure may prioritize reactivity in synthetic applications.

Biological Activity

2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine, a compound with the molecular formula C12H10BrF1N1O1, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a bromo-fluorophenyl moiety. Its structural characteristics influence its interactions with biological targets, making it a subject of interest for drug development.

Target Interactions

Compounds similar to this compound often interact with various biological targets, including:

- Enzymes : Inhibition of key enzymes involved in metabolic pathways.

- DNA : Intercalation into DNA structures, affecting replication and transcription processes.

Mode of Action

The biological activity is primarily attributed to the following mechanisms:

- Enzyme Inhibition : Compounds in this class can inhibit enzymes such as kinases and phosphatases, which are crucial in signaling pathways related to cancer and inflammation.

- Antimicrobial Activity : Similar compounds have shown potential in inhibiting bacterial growth by disrupting cell wall synthesis or function.

Biological Activity Overview

A summary of the biological activities reported for this compound is presented below:

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of pyridine derivatives, including this compound, revealed significant cytotoxicity against human cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, leading to cell death in treated cells.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound exhibited notable antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The study employed disk diffusion methods to assess the inhibition zones, revealing a promising profile for further development as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for 2-(4-bromo-2-fluorophenyl)-6-methoxypyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling, utilizing a palladium catalyst (e.g., Pd(PPh₃)₄) to couple 4-bromo-2-fluorophenylboronic acid with 6-methoxypyridine derivatives. Key factors include:

- Catalyst loading : 1–5 mol% Pd catalyst for efficient cross-coupling .

- Solvent system : Toluene/ethanol (3:1) with Na₂CO₃ as a base at 80–100°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Alternative routes involve nickel-catalyzed reductive coupling of halogenated precursors, but yields are lower (~60–70%) compared to Pd-mediated methods .

Table 1 : Comparative Synthesis Methods

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Toluene/EtOH | 85–92 | >95 | |

| Reductive Coupling | NiCl₂(dppe) | DMF | 60–70 | 90 |

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer :

- X-ray crystallography : Resolves the dihedral angle between the pyridine and fluorophenyl rings (typically 45–55°), with C-Br bond lengths of 1.89–1.91 Å .

- NMR spectroscopy :

- ¹H NMR (CDCl₃) : δ 8.25–8.30 (d, pyridine-H), 7.45–7.60 (m, fluorophenyl-H), 3.95 (s, OCH₃) .

- ¹³C NMR : Distinct signals at 165–170 ppm (C-F coupling) and 55 ppm (OCH₃) .

- HPLC-MS : Confirms molecular ion [M+H]⁺ at m/z 296.1 (calculated: 296.03) with >98% purity .

Q. What safety protocols are critical for handling brominated and fluorinated intermediates during synthesis?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles (H314: Causes severe skin burns) .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (H335: May cause respiratory irritation) .

- Waste disposal : Halogenated waste must be segregated and treated via incineration or specialized chemical waste services to prevent environmental contamination .

Advanced Research Questions

Q. How do electronic effects of the bromo and fluoro substituents influence regioselectivity in further functionalization?

- Methodological Answer :

- Bromine : Acts as a directing group for electrophilic aromatic substitution (e.g., halogen exchange or cross-coupling) at the para position due to its electron-withdrawing nature .

- Fluorine : Enhances meta-directing effects in nitration or sulfonation reactions via inductive effects, as observed in related fluorophenylpyridines .

Case Study : In Pd-catalyzed C-H activation, the fluoro group directs functionalization to the meta position of the phenyl ring, while bromine remains inert under mild conditions .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

- Methodological Answer :

- Control experiments : Compare activity of this compound with analogs lacking methoxy or bromo groups to isolate substituent effects .

- Dose-response studies : Use IC₅₀ values (e.g., in kinase inhibition assays) to quantify potency discrepancies across studies .

- Crystallographic validation : Resolve ambiguous binding modes via co-crystallization with target proteins (e.g., cyclin-dependent kinases) .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict transition states for Suzuki-Miyaura coupling .

- Frontier molecular orbital (FMO) analysis : Identify nucleophilic/electrophilic sites (e.g., HOMO localized on pyridine ring, LUMO on bromophenyl) .

- Solvent effects : Use COSMO-RS models to simulate solvent polarity impacts on reaction kinetics .

Data Contradiction Analysis

Q. Why do reported melting points vary for this compound derivatives?

- Methodological Answer : Variations arise from:

- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) identified via X-ray diffraction .

- Impurity profiles : Residual solvents (e.g., DMF) lower observed melting points by 5–10°C; recrystallization from ethanol rectifies this .

Table 2 : Melting Point Variability

| Source | Melting Point (°C) | Purification Method | Reference |

|---|---|---|---|

| Crude product | 120–125 | None | |

| Recrystallized (EtOH) | 135–137 | Ethanol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.